molecular formula C12H10N2O4 B14593449 1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 61294-21-1

1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B14593449
CAS No.: 61294-21-1
M. Wt: 246.22 g/mol
InChI Key: CJJHFLKSIOIOTM-UHFFFAOYSA-N
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Description

1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,4-dimethyl-6-nitroaniline with maleic anhydride under specific conditions. The reaction is carried out in a solvent such as acetic acid, and the mixture is heated to facilitate the formation of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 2,4-dimethyl-6-aminophenyl derivatives.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-nitroaniline: Shares a similar nitrophenyl structure but lacks the pyrrole ring.

    2,4-Dimethyl-6-nitrophenylamine: Similar structure but different functional groups.

Uniqueness

1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione is unique due to its combination of a nitrophenyl group and a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

61294-21-1

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

1-(2,4-dimethyl-6-nitrophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C12H10N2O4/c1-7-5-8(2)12(9(6-7)14(17)18)13-10(15)3-4-11(13)16/h3-6H,1-2H3

InChI Key

CJJHFLKSIOIOTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O)C

Origin of Product

United States

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